molecular formula C7H11Cl2NO B8656108 3,3-Dichloro-5,5-dimethylpiperidin-2-one CAS No. 63624-43-1

3,3-Dichloro-5,5-dimethylpiperidin-2-one

Cat. No.: B8656108
CAS No.: 63624-43-1
M. Wt: 196.07 g/mol
InChI Key: ZAKYENDYKUVXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dichloro-5,5-dimethylpiperidin-2-one is a useful research compound. Its molecular formula is C7H11Cl2NO and its molecular weight is 196.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63624-43-1

Molecular Formula

C7H11Cl2NO

Molecular Weight

196.07 g/mol

IUPAC Name

3,3-dichloro-5,5-dimethylpiperidin-2-one

InChI

InChI=1S/C7H11Cl2NO/c1-6(2)3-7(8,9)5(11)10-4-6/h3-4H2,1-2H3,(H,10,11)

InChI Key

ZAKYENDYKUVXTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)NC1)(Cl)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a cold (0° C.) stirred solution of 5,5-dimethyl-2-piperidone (30.2 g, 0.24 mol) in 475 mL of CHCl3, PCl5 (57.1 g, 0.26 mol) was added at such a rate that the temperature never exceeded 7° C. After the addition was complete, stirring was continued for 10 min. Sulfuryl chloride (96.6 g, 0.72 mol) was slowly added and the mixture was heated under reflux for 1 h. The solution was concentrated under reduced pressure. The residue was cooled in ice and diluted with 250 mL of ice-water. The product was then extracted with CHCl3 (6×250 mL) and the organic layer was dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure. The residue was applied to silica-gel column chromatography, and then the column was eluted with CHCl3-MeOH (50:1). The titled compound was obtained as a white solid (41.3 g, 88.8%). (J. Med. Chem., 20, 1176 (1977))
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
Quantity
57.1 g
Type
reactant
Reaction Step One
Name
Quantity
475 mL
Type
reactant
Reaction Step One
Quantity
96.6 g
Type
reactant
Reaction Step Two
Name
Yield
88.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.